![molecular formula C13H13ClN2O3S B2557958 3-amino-4-chloro-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 325745-59-3](/img/structure/B2557958.png)
3-amino-4-chloro-N-(4-methoxyphenyl)benzenesulfonamide
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Overview
Description
“3-amino-4-chloro-N-(4-methoxyphenyl)benzenesulfonamide” is a chemical compound with the CAS Number: 325745-59-3 . It has a molecular weight of 312.78 and is typically stored at room temperature . The compound is usually in powder form .
Physical And Chemical Properties Analysis
“3-amino-4-chloro-N-(4-methoxyphenyl)benzenesulfonamide” is a powder that is stored at room temperature . It has a molecular weight of 312.78 .Scientific Research Applications
- Application : Researchers explore its potential as a building block for designing novel antimicrobial compounds. By modifying its structure, scientists can create derivatives with enhanced antibacterial or antifungal properties .
- Application : Researchers study its interactions with biological targets, aiming to develop pharmaceuticals for treating specific diseases. The compound’s unique structure may offer advantages in drug design .
- Application : Scientists explore the potential of 3-Chloro-N-(4-methoxyphenyl)propanamide as a sulfonamide scaffold. By incorporating this core structure, they can create analogs with improved pharmacological properties .
- Application : Researchers use 3-Chloro-N-(4-methoxyphenyl)propanamide to probe protein function, cellular pathways, and enzyme activity. Its unique reactivity can provide insights into cellular processes .
- Application : 3-Chloro-N-(4-methoxyphenyl)propanamide serves as a versatile intermediate in organic synthesis. It participates in various reactions, allowing access to structurally diverse compounds .
- Application : Researchers analyze the compound’s spatial arrangement of functional groups. Understanding its pharmacophoric elements helps in designing targeted drugs with improved efficacy and selectivity .
Antimicrobial Agents
Medicinal Chemistry
Sulfonamide-Based Drugs
Chemical Biology
Organic Synthesis
Pharmacophore Exploration
Safety and Hazards
properties
IUPAC Name |
3-amino-4-chloro-N-(4-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-19-10-4-2-9(3-5-10)16-20(17,18)11-6-7-12(14)13(15)8-11/h2-8,16H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJKBEQFFLXVHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-chloro-N-(4-methoxyphenyl)benzenesulfonamide |
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